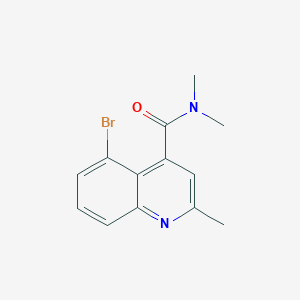
N-(2,6-difluorophenyl)-5-methyl-1-phenylpyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-difluorophenyl)-5-methyl-1-phenylpyrazole-3-carboxamide, commonly known as DFP-10825, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 is a pyrazole derivative that acts as a potent inhibitor of the protein kinase CK1δ, which plays a critical role in regulating various cellular processes, including circadian rhythms, cell proliferation, and DNA damage response.
作用機序
DFP-10825 acts as a potent and selective inhibitor of CK1δ by binding to the ATP-binding site of the kinase domain. CK1δ is involved in the regulation of various cellular processes, including the circadian clock, DNA damage response, and Wnt signaling pathway. By inhibiting CK1δ, DFP-10825 disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
DFP-10825 has been shown to have significant biochemical and physiological effects in various in vitro and in vivo models. In cancer cells, DFP-10825 induces cell cycle arrest at the G1 phase and promotes apoptosis by activating caspase-3 and caspase-9. In addition, DFP-10825 has been shown to inhibit the growth of cancer cells in xenograft models, suggesting its potential as an anti-cancer agent.
実験室実験の利点と制限
DFP-10825 has several advantages for lab experiments, including its potency and selectivity for CK1δ, which allows for specific inhibition of this kinase. However, DFP-10825 has limitations, including its low solubility in water, which can make it challenging to work with in certain experimental conditions.
将来の方向性
DFP-10825 has significant potential for the treatment of various types of cancer, and future research is needed to explore its therapeutic applications further. Some possible future directions include:
1. Investigating the potential of DFP-10825 in combination with other anti-cancer agents to enhance its therapeutic efficacy.
2. Studying the effects of DFP-10825 on the circadian clock and its potential applications in the treatment of circadian rhythm disorders.
3. Developing novel formulations of DFP-10825 to improve its solubility and bioavailability.
4. Exploring the potential of DFP-10825 in other disease models, such as neurodegenerative disorders and inflammatory diseases.
5. Investigating the safety and toxicity of DFP-10825 in preclinical and clinical studies to determine its potential for human use.
Conclusion
In conclusion, DFP-10825 is a small molecule compound that has significant potential for the treatment of various types of cancer. Its potent and selective inhibition of the protein kinase CK1δ makes it an attractive target for cancer therapy. Further research is needed to explore its therapeutic applications further and to develop novel formulations that can enhance its solubility and bioavailability.
合成法
DFP-10825 can be synthesized by the reaction of 2,6-difluorobenzoyl chloride with 5-methyl-1-phenylpyrazole-3-carboxylic acid in the presence of a base such as triethylamine. The resulting product can be purified using various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC).
科学的研究の応用
DFP-10825 has been extensively studied for its potential therapeutic applications, particularly in the treatment of various types of cancer. CK1δ is overexpressed in many cancer cells and is associated with tumor growth, making it an attractive target for cancer therapy. DFP-10825 has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer, by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
N-(2,6-difluorophenyl)-5-methyl-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O/c1-11-10-15(21-22(11)12-6-3-2-4-7-12)17(23)20-16-13(18)8-5-9-14(16)19/h2-10H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXAGEBMQBAQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-3-carboxamide](/img/structure/B7629232.png)



![1,3-dimethyl-2,4-dioxo-N-[4-(pyridin-4-ylmethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7629256.png)



![2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)
![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B7629289.png)
